An In-depth Technical Guide to (E)-3-Cyclopropyl-acrylic acid ethyl ester
An In-depth Technical Guide to (E)-3-Cyclopropyl-acrylic acid ethyl ester
This guide provides a comprehensive technical overview of (E)-3-Cyclopropyl-acrylic acid ethyl ester, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and potential applications.
Core Molecular Attributes
(E)-3-Cyclopropyl-acrylic acid ethyl ester is a colorless to light yellow liquid. The presence of a cyclopropyl group, a strained three-membered ring, imparts unique conformational and electronic properties to the molecule, making it an attractive moiety in medicinal chemistry.[1][2][3] The ester functionality and the α,β-unsaturated system provide multiple reactive sites for further chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-3-Cyclopropyl-acrylic acid ethyl ester is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 140.18 g/mol | [4] |
| Molecular Formula | C₈H₁₂O₂ | [4] |
| CAS Number | 21014-26-6 ((E)-isomer), 5808-99-1 (isomer mixture) | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 0.961 g/mL at 25 °C | |
| Refractive Index | n20/D 1.475 | |
| Boiling Point | 178.8 ± 9.0 °C (Predicted) | [4] |
| Storage Temperature | 2-8°C |
Synthesis and Mechanistic Insights
The primary and most efficient method for the stereoselective synthesis of (E)-3-Cyclopropyl-acrylic acid ethyl ester is the Horner-Wadsworth-Emmons (HWE) reaction .[6][7] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[6][7] The HWE reaction generally favors the formation of the (E)-alkene, which is the desired isomer in this case.[6]
Reaction Mechanism: Horner-Wadsworth-Emmons Olefination
The HWE reaction proceeds through a well-established mechanism, which is initiated by the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of (E)-3-Cyclopropyl-acrylic acid ethyl ester.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
The following is a representative, self-validating protocol for the synthesis of (E)-3-Cyclopropyl-acrylic acid ethyl ester.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopropanecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add cyclopropanecarboxaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (E)-3-Cyclopropyl-acrylic acid ethyl ester.
Spectroscopic and Analytical Characterization
The structural integrity and purity of (E)-3-Cyclopropyl-acrylic acid ethyl ester are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the vinylic protons (two doublets in the range of 5.8-7.0 ppm with a large coupling constant, >15 Hz, indicative of the E-isomer), and the protons of the cyclopropyl ring (multiplets in the upfield region, typically 0.5-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166 ppm), the vinylic carbons, the carbons of the ethyl group, and the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include a strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹, C=C stretching for the alkene at around 1640 cm⁻¹, and C-H stretching vibrations for the alkyl and cyclopropyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 140. Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29).[8][9]
Applications in Research and Drug Development
The cyclopropyl group is a "bioisostere" for various functional groups and can enhance the metabolic stability, potency, and membrane permeability of drug candidates.[1][3] (E)-3-Cyclopropyl-acrylic acid ethyl ester, as a versatile building block, provides a straightforward entry to a wide range of cyclopropane-containing molecules for pharmaceutical and agrochemical research.[10][11]
Role as a Chemical Building Block
This compound serves as a key intermediate in the synthesis of more complex molecules. The double bond can undergo various transformations such as Michael additions, cycloadditions, and reductions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These reactions allow for the facile introduction of the cyclopropyl-propenoate scaffold into larger molecules.
Caption: Synthetic utility of (E)-3-Cyclopropyl-acrylic acid ethyl ester as a building block.
Safety and Handling
(E)-3-Cyclopropyl-acrylic acid ethyl ester should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with potential for skin and eye irritation, and may cause respiratory irritation.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
(E)-3-Cyclopropyl-acrylic acid ethyl ester is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Horner-Wadsworth-Emmons reaction and the presence of multiple reactive sites make it an important precursor for the synthesis of complex molecules with potential applications in drug discovery and materials science. The unique properties conferred by the cyclopropyl moiety continue to make this and related compounds subjects of significant research interest.
References
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen von Phosphinoxiden mit einer Carbonylgruppe in der Seitenkette. Chemische Berichte, 91(1), 61-63.
-
LookChem. (n.d.). (E)-Ethyl 3-cyclohexylacrylate. Retrieved from [Link]
-
MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
PubMed. (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethyl (2E)-3-cyclopropylacrylate | 21014-26-6 [chemicalbook.com]
- 5. 21014-26-6|(E)-Ethyl 3-cyclopropylacrylate|BLD Pharm [bldpharm.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. biosolveit.de [biosolveit.de]
